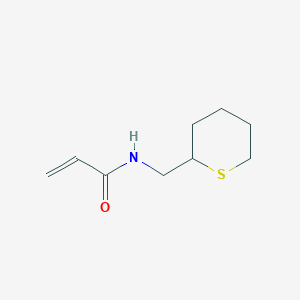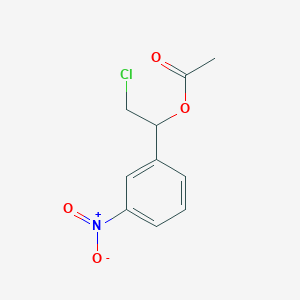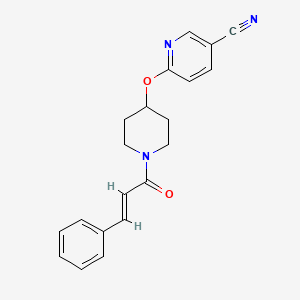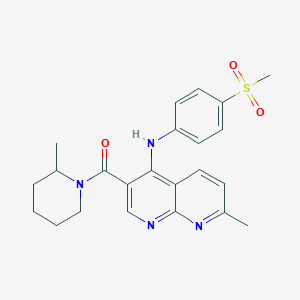
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H13ClN4O3S2 and its molecular weight is 432.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Modified Aza Heterocycles: Research on aza heterocycles, closely related to the chemical structure of the compound , indicates advancements in the synthesis of derivatives with potential biological activities. A study by Tyrkov (2006) demonstrated how 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles can be modified to produce derivatives with potential biological applications (Tyrkov, 2006).
Applications in Antimicrobial and Antitubercular Agents
- Potential as Antimicrobial and Antitubercular Agents: A study by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which share a structural similarity with the compound , revealed their effectiveness as antimicrobial and antitubercular agents. This study underscores the potential of similar compounds in medical research and pharmaceutical applications (Shingare et al., 2022).
Anti-Inflammatory and Anti-Cancer Properties
- Anti-Inflammatory and Anti-Cancer Potential: Research by Gangapuram and Redda (2009) on substituted N-benzamide/benzene sulfonamides, which are structurally related, showed promising results as anti-inflammatory and anti-cancer agents. This suggests that similar compounds might have potential applications in cancer treatment and inflammation management (Gangapuram & Redda, 2009).
Anticancer Activity in Tetrahydropyridine Derivatives
- Synthesis and Anticancer Activity: Another study by Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, indicating the importance of these structures in developing anticancer agents. This research contributes to understanding the therapeutic potential of structurally related compounds (Redda & Gangapuram, 2007).
Synthesis of Heterocycles with Antimicrobial Properties
- Antimicrobial Activity of Heterocycles: El‐Emary et al. (2002) investigated the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are relevant to the study of compounds like 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide, due to their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photoluminescence and Structural Studies
- Photoluminescence Properties: Bharti et al. (2013) conducted research on Hg(II) complexes of 1,3,4-oxadiazole derivatives, revealing their photoluminescence properties. This highlights the potential of similar compounds in material science and photonics (Bharti et al., 2013).
Apoptosis Induction in Cancer Treatment
- Apoptosis Inducing Agents for Cancer Treatment: Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as an apoptosis inducer, emphasizing the role of similar structures in cancer treatment (Zhang et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways . This affects downstream effects such as cell growth and survival .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in PIP3 production and subsequent effects on cell growth and survival . This could potentially be used for therapeutic interventions in diseases where PI3K is overactive .
properties
IUPAC Name |
5-chloro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S2/c19-15-7-8-17(27-15)28(24,25)23-14-6-2-1-4-12(14)10-16-21-18(22-26-16)13-5-3-9-20-11-13/h1-9,11,23H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOITZPWOMSAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)


![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2363748.png)

